Thyminose

Description

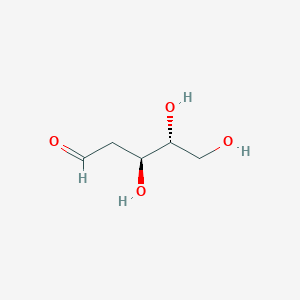

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Record name | deoxyribose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Deoxyribose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015730, DTXSID70883428 | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-2-Deoxyribose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-67-5, 1724-14-7 | |

| Record name | Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythro-Pentose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-erythro-pentose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-deoxy-D-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXYRIBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSW4H01241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Discovery, Isolation, and Synthesis of Thymine

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the historical and chemical journey of thymine (B56734), from its initial discovery in the late 19th century to the foundational methods of its chemical synthesis. This guide details the pivotal experiments, presents key physicochemical data, and outlines the biochemical pathways crucial for understanding its biological role.

The Dawn of Nucleic Acid Chemistry: The Discovery of Thymine

The story of thymine is intrinsically linked to the discovery of nucleic acids. In 1869, Swiss physician Friedrich Miescher first isolated a phosphorus-rich substance from the nuclei of white blood cells, which he named "nuclein." This pioneering work set the stage for one of his successors, the German biochemist Albrecht Kossel, to chemically dissect this new class of biological molecules.

Working at the University of Berlin, Kossel and his student Albert Neumann focused on nuclein extracted from calf thymus glands—a plentiful source of nuclear material.[1][2] Through systematic degradation and analysis, they successfully isolated and identified a previously unknown pyrimidine (B1678525) base in 1893.[1] In honor of its source, they named the compound thymine .[1][2] This was a monumental step in elucidating the chemical composition of what we now know as deoxyribonucleic acid (DNA). Kossel's broader work in characterizing the five primary nucleobases—adenine (B156593), guanine, cytosine, thymine, and uracil—earned him the Nobel Prize in Physiology or Medicine in 1910.

Experimental Protocol: The Historical Isolation of Thymine (ca. 1900)

Methodology

Objective: To isolate pyrimidine bases (including thymine) from thymus nucleic acid.

Materials:

-

Calf Thymus Nucleic Acid (prepared from "nuclein")

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Barium Hydroxide (B78521) (Ba(OH)₂) or Calcium Hydroxide (Ca(OH)₂) for neutralization

-

Silver Nitrate (B79036) (AgNO₃) solution

-

Ammonia (NH₃) solution

-

Hydrogen Sulfide (B99878) (H₂S) gas

-

Evaporation apparatus

-

Filtration apparatus

Procedure:

-

Acid Hydrolysis: A sample of dried nucleic acid (e.g., 50 g) is placed in a flask with approximately 300 mL of water and 100 mL of concentrated sulfuric acid. The mixture is heated under reflux for several hours to completely hydrolyze the nucleic acid into its constituent bases, phosphate, and sugar components.

-

Neutralization: The hot acid solution is carefully diluted with water and neutralized with a slurry of barium hydroxide or calcium hydroxide to precipitate the sulfate (B86663) ions as insoluble barium sulfate (BaSO₄) or calcium sulfate (CaSO₄). The solution is filtered to remove the precipitate.

-

Purine (B94841) Precipitation: The filtrate, containing a mixture of purine and pyrimidine bases, is acidified. A solution of silver nitrate is added to selectively precipitate the purine bases (adenine and guanine) as silver salts. The solution is filtered to remove the purine-silver precipitate.

-

Pyrimidine Isolation: The filtrate, now enriched with pyrimidines, is neutralized. The silver ions are removed by bubbling hydrogen sulfide gas through the solution, which precipitates black silver sulfide (Ag₂S). The solution is filtered.

-

Crystallization: The final filtrate, containing the pyrimidine bases (thymine and cytosine), is concentrated by evaporation. Upon cooling, the different pyrimidine bases can be separated through fractional crystallization, leveraging their differences in solubility. Thymine, being less soluble, would crystallize out for subsequent collection and purification.

Physicochemical Characterization of Thymine

The isolated compound was subjected to elemental analysis and other physical tests to determine its properties. Modern, validated data for thymine are summarized below.

| Property | Value |

| Chemical Formula | C₅H₆N₂O₂ |

| Molar Mass | 126.11 g/mol |

| Systematic Name | 5-Methylpyrimidine-2,4(1H,3H)-dione |

| Appearance | White crystalline powder |

| Melting Point | 316–317 °C |

| Solubility in Water | 3.82 g/L at 25 °C |

| pKa | 9.94 |

| UV Absorption (λmax) | 265 nm (at pH 7) |

Data sourced from PubChem CID 1135 and other chemical databases.

The Advent of Chemical Synthesis

Following its isolation, the next scientific challenge was to confirm thymine's structure via chemical synthesis. This endeavor was part of a broader effort in the early 20th century to synthesize all the nucleobases.

Fischer and Roeder Synthesis (1901)

The first successful laboratory synthesis of thymine was reported in 1901 by Emil Fischer and G. Roeder. This method built upon the foundational principles of pyrimidine chemistry.

Experimental Protocol:

-

Condensation: Methyl-malonic acid is reacted with urea (B33335) in the presence of a dehydrating agent like fuming sulfuric acid or phosphorus oxychloride. This reaction forms the pyrimidine ring structure, resulting in 5-methylbarbituric acid.

-

Reduction/Conversion: The 5-methylbarbituric acid is then converted to 2,4-dichloro-5-methylpyrimidine.

-

Final Hydrolysis: The dichloro-intermediate is subsequently hydrolyzed to replace the chlorine atoms with hydroxyl groups, yielding the final product, thymine (5-methyluracil).

Modern Synthetic Approaches

While historically significant, early methods were often low-yield. Modern industrial synthesis is typically a variation of the Wheeler-Liddle approach, which provides a more efficient one-pot reaction. A common modern method involves the condensation of ethyl α-formylpropionate with urea. The reaction is catalyzed by an acid and the subsequent cyclization is induced by a base like sodium methylate, achieving yields of up to 79%.

Biochemical Significance and Synthesis Pathway

Thymine's primary biological role is as a fundamental component of DNA. Within the DNA double helix, thymine pairs specifically with adenine via two hydrogen bonds, a crucial interaction for maintaining the structural integrity of the genome.

Unlike adenine, guanine, and cytosine, which are present in both DNA and RNA (in the form of their corresponding nucleosides), thymine is almost exclusively found in DNA. In RNA, its structural analogue, uracil, takes its place. The metabolic production of thymine is therefore a key step in DNA synthesis and replication.

The biological synthesis of thymine occurs at the nucleotide level. The direct precursor is deoxyuridine monophosphate (dUMP). The enzyme thymidylate synthase catalyzes the transfer of a methyl group to dUMP, converting it into deoxythymidine monophosphate (dTMP). This methylation step is what distinguishes thymine from uracil. The methyl group donor for this reaction is N⁵,N¹⁰-methylenetetrahydrofolate, which is converted to dihydrofolate in the process. Because this reaction is essential for DNA replication, thymidylate synthase is a major target for anticancer drugs like 5-fluorouracil.

Conclusion

The journey from the initial isolation of thymine from calf thymus by Kossel and Neumann to the elucidation of its biochemical synthesis pathway represents a foundational arc in the history of molecular biology. The early, arduous work of isolation and chemical synthesis provided the concrete chemical knowledge necessary for later scientists to understand thymine's critical role in the structure of DNA and its replication. For professionals in drug development, these fundamental pathways, particularly the thymidylate synthase reaction, remain highly relevant as targets for therapeutic intervention. The history of thymine serves as a testament to the power of chemical inquiry in unlocking the deepest secrets of biology.

References

The Cornerstone of Genomic Integrity: An In-depth Technical Guide on the Role of Thymine in DNA Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine (B56734), the fifth nucleobase, is a cornerstone of DNA's remarkable stability and plays a pivotal role in maintaining the integrity of the genetic code. This technical guide provides a comprehensive examination of the multifaceted contributions of thymine to the structural and thermodynamic properties of the DNA double helix. We delve into the quantum-mechanical forces that govern its interactions, the thermodynamic advantages it confers over its RNA counterpart, uracil (B121893), and its critical role in DNA-protein recognition and repair. This document synthesizes key quantitative data, details essential experimental protocols for its study, and provides visual representations of relevant biological pathways and experimental workflows to serve as a vital resource for researchers in molecular biology, genetics, and therapeutic development.

The Structural and Energetic Contributions of Thymine to DNA Stability

The stability of the DNA double helix is a product of a delicate interplay of forces, to which thymine makes a unique and significant contribution. Beyond its fundamental role in forming two hydrogen bonds with adenine (B156593) in the canonical Watson-Crick base pairing model, the 5-methyl group of thymine is a key determinant of DNA's structural integrity and thermodynamic stability.

Hydrogen Bonding: The Primary Interaction

Thymine (T) forms two specific hydrogen bonds with adenine (A).[1] This A-T base pairing, along with the guanine-cytosine (G-C) pairing, is the fundamental interaction that holds the two strands of the DNA double helix together.[2] While weaker than the three hydrogen bonds formed between guanine (B1146940) and cytosine, the A-T pairing is crucial for the flexibility and specific recognition of DNA sequences.

The Pivotal Role of the 5-Methyl Group

The primary structural difference between thymine and uracil (U), the corresponding pyrimidine (B1678525) in RNA, is the presence of a methyl group at the fifth carbon (C5) of the pyrimidine ring in thymine.[1] This seemingly minor addition has profound implications for the stability and biological function of DNA.

The methyl group of thymine is hydrophobic and contributes to the overall stability of the DNA duplex through van der Waals interactions and the hydrophobic effect.[2][3] These non-covalent forces, although individually weak, are collectively significant in the densely packed environment of the DNA core. The methyl group enhances base stacking interactions with adjacent bases, which are a major stabilizing force in the double helix. These stacking interactions are influenced by both electrostatic and van der Waals forces.

The steric bulk of the thymine methyl group influences the local conformation of the DNA helix, contributing to its rigidity. This has implications for DNA packaging within the cell and for the binding of proteins that recognize specific DNA shapes.

Thermodynamic Advantages of Thymine over Uracil

The inclusion of thymine in DNA in place of uracil provides a significant thermodynamic advantage, leading to a more stable genetic material. This increased stability is reflected in the higher melting temperature (Tm) of DNA duplexes containing A-T base pairs compared to those with A-U base pairs.

Table 1: Thermodynamic Parameters for A-T and A-U Base Pairing

| Parameter | A-T in DNA | A-U in RNA/DNA Hybrid | Reference |

| Enthalpy (ΔH°) (kcal/mol) | -7.2 to -8.5 | -6.6 to -7.8 | |

| Entropy (ΔS°) (cal/mol·K) | -20.4 to -24.4 | -18.4 to -22.4 | |

| Gibbs Free Energy (ΔG°37) (kcal/mol) | -1.0 to -1.5 | -0.9 to -1.1 |

Note: Values can vary depending on the nearest-neighbor sequence and ionic strength of the solution.

Table 2: Stacking Interaction Energies Involving Thymine

| Stacked Pair (5' to 3') | Interaction Energy (kcal/mol) | Reference |

| AT/TA | -9.5 to -13.2 | |

| TA/AT | -9.5 to -13.2 | |

| GT/CA | -9.5 to -13.2 | |

| TG/AC | -9.5 to -13.2 |

Note: These values represent quantum-chemical calculations and can vary based on the computational method and DNA conformation.

The Role of Thymine in DNA Grooves and Protein Recognition

The methyl group of thymine protrudes into the major groove of the DNA double helix. This creates a unique chemical landscape that can be specifically recognized by DNA-binding proteins, such as transcription factors and restriction enzymes. These interactions are often mediated by van der Waals contacts between the methyl group and amino acid side chains of the protein.

The Evolutionary Significance of Thymine: A Guardian Against Mutations

The presence of thymine in DNA is a critical evolutionary adaptation for maintaining the fidelity of the genetic code. Cytosine, another DNA base, can spontaneously deaminate to form uracil. If uracil were a natural component of DNA, it would be impossible for cellular repair machinery to distinguish between a legitimate uracil and one that arose from cytosine deamination. This would lead to a high rate of G:C to A:T transition mutations.

By utilizing thymine, any uracil found in DNA is recognized as a damaged base and is efficiently removed by the Base Excision Repair (BER) pathway, which is initiated by the enzyme uracil-DNA glycosylase (UDG).

DNA Damage and Repair Pathways Involving Thymine

Despite its inherent stability, thymine is susceptible to damage, most notably from ultraviolet (UV) radiation.

Thymine Dimers: A Consequence of UV Radiation

UV light can induce the formation of covalent linkages between adjacent pyrimidine bases on the same DNA strand. The most common of these lesions are thymine dimers, which create a kink in the DNA backbone and can block replication and transcription.

Repair of Thymine Dimers

Cells have evolved sophisticated mechanisms to repair thymine dimers:

In many organisms, from bacteria to non-placental mammals, thymine dimers can be directly repaired by a process called photoreactivation. This process is catalyzed by the enzyme photolyase, which utilizes the energy from visible light to break the covalent bonds of the dimer and restore the original thymine bases.

Caption: The photoreactivation pathway for repairing thymine dimers.

In organisms that lack photolyase, including humans, thymine dimers are repaired by the Nucleotide Excision Repair (NER) pathway. This is a more complex process that involves the recognition of the DNA lesion, excision of a short segment of the damaged strand, synthesis of a new strand using the complementary strand as a template, and ligation to seal the gap.

Caption: The Nucleotide Excision Repair (NER) pathway for thymine dimers.

Base Excision Repair (BER) of Uracil

As mentioned previously, the presence of uracil in DNA is considered damage. The Base Excision Repair (BER) pathway is responsible for its removal.

Caption: The Base Excision Repair (BER) pathway for uracil removal from DNA.

Experimental Protocols for Studying Thymine's Role in DNA Stability

A variety of biophysical techniques are employed to quantify the contribution of thymine to DNA stability and to characterize its interactions.

UV-Vis Thermal Denaturation (Melting Temperature) Analysis

This technique measures the change in UV absorbance of a DNA solution as a function of temperature. As the DNA duplex denatures into single strands, the absorbance at 260 nm increases (hyperchromic effect). The melting temperature (Tm) is the temperature at which half of the DNA is denatured and is a measure of the duplex stability.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve complementary DNA oligonucleotides in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Prepare a blank solution containing only the buffer.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

-

Data Collection:

-

Place the sample and blank cuvettes in the spectrophotometer.

-

Equilibrate the temperature to the starting point (e.g., 20°C).

-

Increase the temperature at a constant rate (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.

-

Continue until the temperature is well above the expected Tm (e.g., 90°C).

-

-

Data Analysis:

-

Plot absorbance versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature at the midpoint of the transition. This can be more accurately determined from the peak of the first derivative of the melting curve.

-

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a DNA sample as it is heated, providing a more complete thermodynamic profile of the melting transition than UV-Vis spectroscopy.

Detailed Methodology:

-

Sample Preparation:

-

Prepare concentrated and highly pure DNA solutions in a degassed buffer.

-

The reference cell is filled with the same degassed buffer.

-

-

Instrumentation:

-

Use a differential scanning calorimeter.

-

-

Data Collection:

-

Load the sample and reference cells into the calorimeter.

-

Scan the temperature at a constant rate (e.g., 1°C/minute) over the desired range.

-

The instrument measures the differential heat flow between the sample and reference cells.

-

-

Data Analysis:

-

The resulting thermogram (heat capacity vs. temperature) shows a peak corresponding to the melting transition.

-

The area under the peak is the enthalpy of denaturation (ΔH°), and the temperature at the peak maximum is the Tm.

-

The change in heat capacity (ΔCp) can also be determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA in solution, including details about base pairing, stacking interactions, and the conformation of the sugar-phosphate backbone.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a highly concentrated and pure DNA sample (typically in the millimolar range) in a suitable buffer, often containing D₂O to suppress the water signal.

-

-

Instrumentation:

-

A high-field NMR spectrometer.

-

-

Data Collection:

-

A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of the different protons in the DNA molecule.

-

-

Data Analysis:

-

The Nuclear Overhauser Effect (NOE) data from NOESY experiments provides information about through-space distances between protons, which is used to calculate the 3D structure of the DNA.

-

Scalar coupling constants from COSY and TOCSY experiments provide information about dihedral angles.

-

X-ray Crystallography

X-ray crystallography can provide atomic-resolution structures of DNA and DNA-protein complexes, offering precise details about the geometry of base pairs, stacking interactions, and the interactions between DNA and proteins.

Detailed Methodology:

-

Sample Preparation and Crystallization:

-

Prepare a highly pure and concentrated solution of the DNA or DNA-protein complex.

-

Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-ordered crystals.

-

-

Data Collection:

-

The crystal is exposed to a focused beam of X-rays.

-

The diffracted X-rays are recorded on a detector.

-

-

Data Analysis:

-

The diffraction pattern is used to calculate an electron density map of the molecule.

-

A 3D model of the DNA or DNA-protein complex is built into the electron density map and refined to obtain the final structure.

-

Experimental Workflows

Workflow for Characterizing DNA Duplex Stability

References

An In-depth Technical Guide to the Biosynthesis Pathway of Thymine in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biosynthetic pathways of thymine (B56734) in prokaryotes. It is intended to serve as a technical resource, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies crucial for research and development in this field. The critical role of thymine biosynthesis in DNA replication and repair makes its constituent enzymes prime targets for antimicrobial drug development.

Core Pathways of Thymine Biosynthesis

Prokaryotes primarily synthesize thymine, in the form of deoxythymidine monophosphate (dTMP), through two main pathways: the de novo pathway and the salvage pathway.

The De Novo Pathway: Building from Scratch

The de novo pathway is the primary route for dTMP synthesis in most prokaryotes. It involves the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. This process is a critical juncture in nucleotide metabolism, ensuring the availability of one of the four essential DNA bases. The central reaction is catalyzed by the enzyme thymidylate synthase (TS).

There are two major, structurally and mechanistically distinct classes of thymidylate synthases found in prokaryotes: ThyA and ThyX.[1]

-

ThyA Pathway: This is the canonical pathway found in a wide range of bacteria, including Escherichia coli. The ThyA enzyme utilizes N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) as both a one-carbon donor and a reductant.[2][3] The reaction proceeds through a covalent intermediate and results in the production of dTMP and dihydrofolate (DHF).[4][5] The DHF is then recycled back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR), an NADPH-dependent enzyme. This regeneration is vital for maintaining the folate pool necessary for various one-carbon transfer reactions, including purine (B94841) and amino acid biosynthesis.

-

ThyX Pathway: A more recently discovered pathway, prevalent in many pathogenic bacteria and archaea, utilizes a flavin-dependent thymidylate synthase, ThyX. Unlike ThyA, ThyX uses CH₂THF only as a one-carbon donor and employs a flavin cofactor (FAD) for the reduction step. A key distinction is that the ThyX-catalyzed reaction produces THF directly, bypassing the need for DHFR to regenerate the folate cofactor for this specific cycle. This fundamental difference in mechanism makes ThyX an attractive target for the development of novel antibiotics, as inhibitors would be specific to this pathway and potentially have fewer off-target effects in humans, who possess the ThyA homolog.

The Salvage Pathway: Recycling for Efficiency

In addition to de novo synthesis, prokaryotes can utilize a salvage pathway to recycle pre-existing thymine and thymidine (B127349) from the environment or from DNA degradation. This pathway is particularly important for bacteria that are auxotrophic for thymine or under conditions where de novo synthesis is limited. The key enzymes in this pathway are:

-

Thymidine Phosphorylase (DeoA): This enzyme catalyzes the reversible conversion of thymine and deoxyribose-1-phosphate to thymidine.

-

Thymidine Kinase (Tdk): This enzyme phosphorylates thymidine to produce dTMP, which can then be further phosphorylated to dTTP for DNA synthesis.

The salvage pathway is an important consideration in drug development, as its presence can potentially confer resistance to drugs that target the de novo pathway by allowing the bacterium to bypass the inhibited step.

Key Enzymes and Their Catalytic Mechanisms

Thymidylate Synthase (ThyA)

ThyA (EC 2.1.1.45) is a highly conserved enzyme that functions as a homodimer. The catalytic mechanism is complex and involves a series of conformational changes and covalent intermediates.

Mechanism of ThyA:

-

Binding of dUMP: The reaction is initiated by the binding of dUMP to the active site.

-

Covalent Adduct Formation: A conserved cysteine residue in the active site acts as a nucleophile, attacking the C6 position of the dUMP pyrimidine (B1678525) ring to form a covalent enolate intermediate.

-

Ternary Complex Formation: N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) then binds, forming a ternary complex.

-

Methyl Group Transfer: The C5 of the dUMP enolate attacks the methylene (B1212753) group of CH₂THF, forming a new carbon-carbon bond and a covalent bridge between the substrate and cofactor.

-

Reductive Cleavage and Hydride Transfer: A proton is abstracted from the C5 of dUMP, leading to the elimination of the THF moiety. A hydride is then transferred from the C6 of the reduced THF to the newly attached methylene group, forming the methyl group of dTMP.

-

Product Release: The covalent bond between the enzyme and the newly formed dTMP is cleaved, and the products, dTMP and DHF, are released.

Dihydrofolate Reductase (DHFR)

DHFR (EC 1.5.1.3) is another crucial enzyme in the thymine biosynthesis cycle, responsible for regenerating the THF pool. It catalyzes the NADPH-dependent reduction of DHF to THF. Prokaryotic DHFRs are structurally distinct from their eukaryotic counterparts, a feature that has been successfully exploited in the development of selective antimicrobial agents like trimethoprim.

Mechanism of DHFR: The reaction involves the transfer of a hydride ion from NADPH to the C6 of the pteridine (B1203161) ring of DHF, followed by protonation at N5 to yield THF. The enzyme's active site provides a specific environment that facilitates this transfer.

Quantitative Data

The kinetic parameters of the key enzymes in thymine biosynthesis are critical for understanding their efficiency and for the design of effective inhibitors. The following tables summarize representative kinetic data for ThyA and DHFR from various prokaryotic sources.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Thymidylate Synthase (ThyA) | Escherichia coli | dUMP | 10 - 50 | 8.8 | 1.76 x 10⁵ | |

| Escherichia coli | CH₂THF | 14 - 25 | - | - | ||

| Mycobacterium tuberculosis | dUMP | - | 0.1 | - | ||

| Mycobacterium tuberculosis | CH₂THF | - | - | - | ||

| Dihydrofolate Reductase (DHFR) | Escherichia coli | DHF | ~1 | 12 | 1.2 x 10⁷ | |

| Escherichia coli | NADPH | ~1 | - | - | ||

| Streptococcus pneumoniae | DHF | - | 31.5 | - | ||

| Mycobacterium tuberculosis | DHF | 1.6 | 1.6 | 1.0 x 10⁶ | ||

| Mycobacterium tuberculosis | NADPH | < 1 | - | - |

Table 1: Kinetic Parameters of Key Enzymes in Prokaryotic Thymine Biosynthesis. Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, etc.).

Experimental Protocols

Detailed experimental protocols are essential for studying the thymine biosynthesis pathway. Below are methodologies for key experiments.

Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)

This is a highly sensitive method to measure TS activity by quantifying the release of tritium (B154650) from [5-³H]dUMP during its conversion to dTMP.

Methodology:

-

Preparation of Cell Lysate:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like DTT).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

CH₂THF (cofactor)

-

[5-³H]dUMP (substrate)

-

Cell lysate or purified enzyme

-

-

-

Reaction and Termination:

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at a specific temperature (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate proteins.

-

-

Separation and Quantification:

-

Add activated charcoal to the reaction mixture to adsorb the unreacted [5-³H]dUMP.

-

Centrifuge to pellet the charcoal and precipitated protein.

-

The supernatant, containing the released tritiated water (³H₂O), is collected.

-

The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

-

Calculation of Activity:

-

The enzyme activity is calculated based on the amount of tritium released per unit time per amount of protein.

-

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

DHFR activity is commonly measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

-

NADPH solution.

-

Dihydrofolate (DHF) solution (substrate).

-

Enzyme solution (cell lysate or purified DHFR).

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NADPH, and the enzyme solution.

-

Initiate the reaction by adding the DHF solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

The enzyme activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

-

Purification of Recombinant Thymidylate Synthase

Recombinant expression and purification are essential for detailed structural and functional studies. A common method involves affinity chromatography.

Methodology:

-

Cloning and Expression:

-

Clone the gene encoding the thymidylate synthase (e.g., thyA) into an expression vector, often with an affinity tag (e.g., His-tag, GST-tag).

-

Transform the expression vector into a suitable E. coli expression strain.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

-

Cell Lysis:

-

Harvest the cells and lyse them as described in the TS activity assay protocol.

-

-

Affinity Chromatography:

-

Load the clarified cell lysate onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).

-

Wash the column with a wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant protein using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins, reduced glutathione (B108866) for GST-tagged proteins).

-

-

Further Purification (Optional):

-

For higher purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be performed.

-

-

Purity Analysis:

-

Analyze the purity of the protein at each stage using SDS-PAGE.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in enzyme function.

Methodology (using PCR-based method):

-

Primer Design:

-

Design a pair of complementary mutagenic primers containing the desired mutation. The primers should anneal to the target DNA sequence in a plasmid vector.

-

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA as a template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

-

Template Digestion:

-

Digest the parental (non-mutated) methylated DNA template with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.

-

-

Transformation:

-

Transform the mutated plasmid into competent E. coli cells.

-

-

Verification:

-

Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

Visualizations of Pathways and Workflows

Caption: The canonical ThyA-dependent de novo thymine biosynthesis pathway.

Caption: The prokaryotic thymine salvage pathway.

Caption: Experimental workflow for the thymidylate synthase tritium release assay.

Conclusion and Future Directions

The biosynthesis of thymine in prokaryotes is a well-characterized yet continually evolving field of study. The discovery of the alternative ThyX pathway has opened new avenues for the development of highly specific antibacterial agents. A thorough understanding of the structure, function, and kinetics of the enzymes in both the de novo and salvage pathways is paramount for overcoming the challenge of antibiotic resistance. Future research will likely focus on the detailed structural and mechanistic differences between prokaryotic and eukaryotic enzymes, the regulation of these pathways under various physiological conditions, and the exploitation of this knowledge for the rational design of novel therapeutics.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Purification methods for recombinant Lactobacillus casei thymidylate synthase and mutants: a general, automated procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Distinction: A Technical Guide to Thymine and Uracil in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of uracil (B121893) with thymine (B56734) is a pivotal evolutionary step in the transition from an RNA to a DNA world, conferring significant advantages in terms of genomic stability and fidelity. This technical guide provides an in-depth exploration of the core differences between thymine and uracil, encompassing their structural attributes, biosynthetic pathways, functional implications in nucleic acids, and the ramifications for drug development. We present quantitative data to highlight these distinctions, detail experimental protocols for the detection of uracil in DNA, and utilize visualizations to illustrate key molecular processes.

Structural and Physicochemical Differences

The primary structural distinction between thymine and uracil lies in the presence of a methyl group at the C-5 position of the pyrimidine (B1678525) ring in thymine, a feature absent in uracil.[1][2] This seemingly minor addition has profound consequences for the physicochemical properties and biological roles of these nucleobases.

| Property | Thymine (5-methyluracil) | Uracil | Reference(s) |

| Chemical Formula | C₅H₆N₂O₂ | C₄H₄N₂O₂ | [2] |

| Molar Mass | 126.115 g/mol | 112.087 g/mol | [2] |

| Key Structural Feature | Methyl group at C-5 position | Hydrogen atom at C-5 position | [1][2] |

| Solvation Free Energy (in water at 298 K) | Higher (less favorable) | -16.06 kcal/mol (experimentally closer value) | [3] |

The methyl group in thymine is hydrophobic and increases the steric bulk of the molecule. This addition enhances the stability of the DNA double helix and provides a unique chemical signature for recognition by various enzymes.[3]

Biosynthesis and Energetics

Uracil is the metabolic precursor to thymine. The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is an energetically more demanding process than the synthesis of dUMP itself, reflecting the added complexity of the methylation step.

De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines culminates in the formation of uridine (B1682114) monophosphate (UMP), which can then be converted to other pyrimidine nucleotides, including dUMP, the precursor for dTMP.

Thymidylate Synthesis from Deoxyuridylate

The conversion of dUMP to dTMP is a critical step in DNA synthesis and is catalyzed by the enzyme thymidylate synthase. This reaction involves the transfer of a one-carbon unit from N⁵,N¹⁰-methylenetetrahydrofolate, which also serves as a reducing agent. This process is metabolically costly.

| Parameter | dUMP Synthesis | dTMP Synthesis (from dUMP) | Reference(s) |

| Precursor | Orotidine 5'-monophosphate | dUMP | |

| Key Enzyme | Orotidine-5'-phosphate decarboxylase | Thymidylate synthase | |

| One-Carbon Donor | Not required | N⁵,N¹⁰-methylenetetrahydrofolate | |

| Energetic Cost | Lower | Higher (requires folate metabolism) | [4][5] |

The increased energetic investment in synthesizing thymine is justified by the significant enhancement in genomic stability it provides.[4][5]

Functional Implications in Nucleic Acids

The choice of thymine in DNA and uracil in RNA is a cornerstone of molecular biology, directly impacting the stability, fidelity, and function of these nucleic acids.

Genomic Stability and Fidelity

The use of thymine in DNA is crucial for maintaining the integrity of the genetic code. A major threat to DNA fidelity is the spontaneous deamination of cytosine, which converts it to uracil. This event occurs at a significant rate, estimated to be around 100-500 times per cell per day.

| Parameter | Consequence of Cytosine Deamination in a DNA World with Uracil | Consequence of Cytosine Deamination in a DNA World with Thymine | Reference(s) |

| Resulting Base Pair | U-G mismatch | U-G mismatch | |

| Recognition by Repair Machinery | Ambiguous: Uracil could be a legitimate base or a deaminated cytosine. | Unambiguous: Uracil is recognized as an abnormal base in DNA. | |

| Outcome of Replication without Repair | A C-G to T-A transition mutation in 50% of daughter strands. | A C-G to T-A transition mutation in 50% of daughter strands. | |

| Repair Mechanism | Error-prone | Efficient and accurate repair by Uracil-DNA Glycosylase (UDG) and the Base Excision Repair (BER) pathway. | |

| Rate of Spontaneous Deamination of Cytosine in ssDNA (90°C, pH 7) | 9.7 x 10⁻⁸ s⁻¹ | 9.7 x 10⁻⁸ s⁻¹ |

By utilizing thymine as the designated pairing partner for adenine (B156593) in DNA, cells have evolved a robust proofreading mechanism. Any uracil detected in DNA is recognized as a damaged base and is efficiently removed by the enzyme Uracil-DNA Glycosylase (UDG), initiating the Base Excision Repair (BER) pathway. This prevents the propagation of mutations that would otherwise arise from cytosine deamination.

Photochemical Stability

Thymine exhibits greater resistance to photochemical damage from UV radiation compared to uracil. UV irradiation can induce the formation of pyrimidine dimers, particularly between adjacent thymines, which can distort the DNA helix and block replication and transcription. However, thymine is less prone to forming a stable photohydration product than uracil, and the dimerization of thymine can be more efficiently photoreversed.

Experimental Protocols

The detection of uracil in DNA is a critical tool for studying DNA repair, mutagenesis, and the effects of certain drugs. Several methods are available, each with its own advantages.

Uracil-DNA Glycosylase (UDG)-Based Assays

These assays rely on the specific recognition and excision of uracil from DNA by UDG. The resulting abasic (AP) site can then be detected by various means.

Protocol: UDG-Coupled Aldehyde Reactive Probe (ARP) Assay

-

DNA Isolation: Isolate genomic DNA from the sample of interest using a standard protocol.

-

UDG Treatment: Incubate the isolated DNA with Uracil-DNA Glycosylase (UDG) to excise any uracil bases, creating AP sites.

-

ARP Labeling: Add an aldehyde reactive probe (ARP), which is a biotinylated or fluorescently tagged reagent that specifically reacts with the aldehyde group of the open-ring structure at the AP site.

-

Detection:

-

For biotinylated ARP: Detect the labeled DNA using a streptavidin-conjugated enzyme (e.g., HRP) in a dot blot or ELISA format.

-

For fluorescent ARP: Detect the labeled DNA using fluorescence spectroscopy or microscopy.

-

-

Quantification: Quantify the amount of uracil by comparing the signal to a standard curve generated with DNA of known uracil content.

PCR-Based Methods for Uracil Quantification

This method leverages the fact that some archaeal DNA polymerases, like that from Pyrococcus furiosus (Pfu), stall at uracil-containing templates.

Protocol: Quantitative Real-Time PCR (qPCR) for Uracil Detection

-

DNA Preparation: Prepare two identical sets of DNA samples.

-

qPCR Reactions:

-

Reaction 1: Perform qPCR using wild-type Pfu DNA polymerase, which will be inhibited by the presence of uracil.

-

Reaction 2: Perform qPCR using a mutant Pfu DNA polymerase that is insensitive to uracil.

-

-

Data Analysis: Compare the quantification cycle (Cq) values from the two reactions. A higher Cq value in the reaction with wild-type Pfu indicates the presence of uracil. The difference in Cq values can be used to quantify the amount of uracil relative to a standard curve.

Signaling Pathways and Logical Relationships

Biosynthesis of Uracil and Thymine Nucleotides

References

An In-depth Technical Guide to the Physical and Chemical Properties of Thymine Crystals

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine (B56734), a pyrimidine (B1678525) nucleobase, is a fundamental component of deoxyribonucleic acid (DNA). Its precise chemical structure and physical properties are critical for the stability and function of the DNA double helix, influencing everything from genetic replication to the development of therapeutics. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of thymine in its crystalline state. It consolidates quantitative data on its crystallographic, thermal, and spectroscopic properties, and details the experimental methodologies used for their determination. This document is intended to serve as a detailed reference for researchers in molecular biology, materials science, and pharmaceutical development.

Molecular and General Properties

Thymine, systematically named 5-methylpyrimidine-2,4(1H,3H)-dione, is a heterocyclic organic compound.[1] First isolated in 1893 from calf thymus glands by Albrecht Kossel and Albert Neumann, its name is derived from its source.[1] In its solid state, it typically presents as a white crystalline powder.[2][3]

| Property | Value | Source(s) |

| IUPAC Name | 5-Methylpyrimidine-2,4(1H,3H)-dione | [1][2] |

| Synonyms | 5-Methyluracil, Thymin | [2][3][4] |

| Chemical Formula | C₅H₆N₂O₂ | [1][5] |

| Molar Mass | 126.115 g·mol⁻¹ | [1] |

| CAS Number | 65-71-4 | [4] |

Physical Properties of Crystalline Thymine

The physical characteristics of thymine crystals are crucial for understanding its behavior in both biological systems and laboratory settings.

Crystal Structure

X-ray diffraction studies have revealed that anhydrous thymine crystallizes in the monoclinic system with a P21/c space group.[6][7] A monohydrate form also exists, crystallizing in the same space group but with different unit cell dimensions.[8] There is also evidence suggesting that thymine can exhibit polymorphism, adopting more than one crystal form.[9]

| Parameter | Anhydrous Thymine | Thymine Monohydrate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a | 12.72 - 12.87 Å | 6.077 Å |

| b | 6.83 - 6.84 Å | 27.862 Å |

| c | 6.62 - 6.70 Å | 3.816 Å |

| β | 104.35° - 105° | 94° 19' |

| Z | 4 | 4 |

| Source(s) | [6][7] | [8] |

Thermal Properties

Thymine is a thermally stable compound with a high melting point. It decomposes at temperatures close to its boiling point.

| Property | Value | Source(s) |

| Melting Point | 316 - 317 °C | [1][2][5] |

| ~320 °C (decomposes) | [10] | |

| Boiling Point | 335 °C (decomposes) | [1] |

Solubility

Thymine's solubility is a key factor in its biological availability and its handling in experimental protocols. It is sparingly soluble in water at room temperature but its solubility increases in hot water.[2][10]

| Solvent | Solubility | Temperature | Source(s) |

| Water | 3.82 g/L (3820 mg/L) | 25 °C | [1][2] |

| Ethanol | ~2 mg/mL | Not Specified | [11] |

| DMSO | ~20 mg/mL | Not Specified | [11] |

| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | [11] |

| Other | Soluble in alkali, acid, and pyridine. Slightly soluble in alcohol. | Room Temperature | [3][10] |

Other Key Physical Data

| Property | Value | Source(s) |

| Density (calculated) | 1.223 g/cm³ | [1] |

| Acidity (pKa) | 9.7 - 9.94 | [1][12] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of thymine.

UV-Visible Spectroscopy

In aqueous solutions, thymine exhibits a strong absorption maximum in the UV region, which is characteristic of its pyrimidine ring structure.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Source(s) |

| Water | 264 - 265 nm | 7,500 - 7,900 M⁻¹cm⁻¹ | [3][13][14] |

| Not Specified | 210 nm, 264 nm | Not Specified | [11] |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is used to identify the functional groups and bonding arrangements within the thymine molecule. The spectra of crystalline thymine are well-characterized, showing distinct peaks for its carbonyl and imino groups.

| Wavenumber (cm⁻¹) | Assignment | Method | Source(s) |

| ~3165 | N-H Stretching | IR | [15] |

| ~1705 | C=O Stretching | IR | [15] |

| ~1660-1666 | C=O Stretching | IR, Raman | [15][16] |

| 1600 - 1400 | Ring Stretching | IR | [15] |

| ~1361 | CH₃ Symmetric Deformation | Raman | [16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of thymine's hydrogen and carbon atoms.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Source(s) |

| ¹H | DMSO-d₆ | 7.28 (ring C-H), 1.75 (methyl C-H₃) | [2][17] |

| ¹H | H₂O (pH 7.0) | 7.37 (ring C-H), 1.87 (methyl C-H₃) | [2][18] |

| ¹³C | H₂O (pH 7.0) | 170.27, 155.90, 141.85, 112.70, 13.91 | [2] |

Chemical Properties and Reactivity

Thymine's chemical behavior is dominated by its role in DNA, its photochemical reactivity, and its general stability.

-

Hydrogen Bonding: In the DNA double helix, a thymine molecule pairs with an adenine (B156593) molecule via two hydrogen bonds, a critical interaction for stabilizing the structure.[1]

-

Photochemistry (Dimerization): Upon exposure to ultraviolet (UV) light, adjacent thymine bases in a DNA strand can form covalent bonds, creating thymine dimers. These dimers cause "kinks" in the DNA molecule, which can disrupt replication and transcription.[1]

-

Reactivity: Thymine can be synthesized by the methylation of uracil (B121893) at the 5th carbon.[1] It is generally stable but is incompatible with strong oxidizing agents.[3][10]

-

Therapeutic Relevance: The thymine synthesis pathway is a target for some chemotherapeutic drugs. For example, 5-fluorouracil (B62378) (5-FU) can act as a metabolic analog of thymine (and uracil), inhibiting DNA synthesis in rapidly dividing cancer cells.[1]

Experimental Methodologies

The characterization of thymine crystals relies on several key analytical techniques.

Crystal Growth

High-quality single crystals are essential for definitive structural analysis.

-

Protocol: Thymine crystals can be grown from solutions of either alcohol or water.[8] Slow evaporation of the solvent is a common method. Crystals grown from alcohol are often needle-shaped, while those grown from water tend to form well-developed parallelepipeds.[8] A specialized technique has also been developed for synthesizing nanometer-thin single-crystalline sheets suitable for electron diffraction studies.[6]

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

-

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. For thymine, data is often collected at low temperatures (100 K) by flash-freezing the crystal to minimize thermal vibrations and radiation damage.[19] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all orientations to the beam.

-

Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector.[20]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution). This initial model is then optimized against the experimental data to achieve the best possible fit (structure refinement).[7]

-

Spectroscopic Analysis

Spectroscopic methods are employed to confirm the identity and purity of thymine and to probe its electronic and vibrational properties.

-

Protocol:

-

Sample Preparation: For UV-Vis and NMR spectroscopy, a stock solution of thymine is prepared by accurately weighing the solid and dissolving it in a suitable solvent (e.g., deionized water, DMSO-d₆).[2][14] For IR spectroscopy of solids, the crystalline powder may be mixed with potassium bromide (KBr) and pressed into a pellet or mulled with an oil (e.g., Nujol).[17]

-

Instrumentation: The prepared sample is placed in the appropriate spectrometer (UV-Vis spectrophotometer, NMR spectrometer, or FTIR/Raman spectrometer).

-

Data Acquisition: The instrument subjects the sample to the appropriate electromagnetic radiation (UV-visible light, radio waves in a magnetic field, or infrared light) and records the absorption, emission, or scattering.[13][14][21] For quantitative UV-Vis, a series of dilutions may be prepared and measured to determine the molar absorptivity via the Beer-Lambert law.[14]

-

Data Processing and Analysis: The resulting spectrum is processed (e.g., baseline correction, Fourier transform) and analyzed to identify characteristic peaks, which are then compared to reference data to confirm the structure and purity of the compound.

-

Logical Relationship: Thymine's Role in DNA

The chemical properties of thymine are fundamentally linked to its incorporation into the structure of DNA, where it exists as the nucleoside deoxythymidine within the sugar-phosphate backbone.

References

- 1. Thymine - Wikipedia [en.wikipedia.org]

- 2. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Thymine [webbook.nist.gov]

- 5. chem.winthrop.edu [chem.winthrop.edu]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Characterization of thymine microcrystals by CARS and SHG microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymine | 65-71-4 [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. omlc.org [omlc.org]

- 14. rsc.org [rsc.org]

- 15. webqc.org [webqc.org]

- 16. pnas.org [pnas.org]

- 17. Thymine(65-71-4) 1H NMR spectrum [chemicalbook.com]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000262) [hmdb.ca]

- 19. Purification, crystallization and preliminary X-ray diffraction analysis of ThiM from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 21. pubs.acs.org [pubs.acs.org]

Natural sources and occurrence of Thymine

An In-depth Technical Guide on the Natural Sources and Occurrence of Thymine (B56734)

Introduction to Thymine

Thymine, systematically named 5-methyluracil, is a pyrimidine (B1678525) nucleobase, a fundamental component of deoxyribonucleic acid (DNA).[1][2] Its discovery is credited to Albrecht Kossel and Albert Neumann, who first isolated it from calf thymus glands in 1893.[1][3][4] Within the DNA double helix, thymine forms two hydrogen bonds with adenine (B156593), a purine (B94841) nucleobase. This specific pairing is crucial for maintaining the structural integrity of DNA and ensuring the fidelity of genetic replication and transcription.

Chemically, thymine is a heterocyclic, aromatic organic compound with the formula C₅H₆N₂O₂. It can be derived from the methylation of uracil (B121893) at the 5th carbon of the pyrimidine ring. This methyl group is a key distinction from uracil, the pyrimidine base that typically replaces thymine in ribonucleic acid (RNA). The presence of thymine in DNA, as opposed to uracil, is thought to enhance genetic stability by providing a mechanism to recognize and repair the spontaneous deamination of cytosine, which produces uracil. While predominantly found in DNA, trace amounts of thymine can also occur in transfer RNA (tRNA).

Natural Occurrence of Thymine

Thymine is ubiquitous in all known living organisms on Earth as a core component of their genetic material. Its presence extends from prokaryotes and eukaryotes to certain viruses. Beyond terrestrial life, recent astrochemical studies have identified thymine in extraterrestrial materials, suggesting a prebiotic origin for the building blocks of life.

Terrestrial Sources

As a constituent of DNA, thymine is present in virtually all biological materials. The concentration of thymine is directly related to the DNA content of a given cell or tissue. Organisms with higher cellular density or larger genomes will inherently contain more thymine. Foods rich in nucleic acids, such as meats, fish, legumes, and mushrooms, are significant dietary sources of thymine and other nucleobases. It is important to distinguish thymine from thiamine (B1217682) (Vitamin B1), a completely different compound essential for metabolism.

Extraterrestrial Sources

Compelling evidence suggests that the molecular precursors to life may have been delivered to Earth from space. For the first time, scientists have detected all four major components of DNA, including thymine and cytosine, in carbon-rich meteorites. Analyses of the Murchison, Murray, and Tagish Lake meteorites revealed trace amounts of these pyrimidine bases. This discovery is significant because while the purines adenine and guanine (B1146940) had been found in meteorites for decades, the detection of the more delicate pyrimidines remained elusive. The presence of thymine in these ancient space rocks supports the hypothesis that extraterrestrial impacts could have contributed to the inventory of organic compounds necessary for the emergence of genetic systems on early Earth.

Metabolic Pathways Involving Thymine

The cellular pool of thymine is maintained through a balance of biosynthetic and catabolic pathways. Cells can either synthesize thymine de novo from simpler precursor molecules or recycle it through salvage pathways.

Biosynthesis of Thymine

Thymine, in its functional form as deoxythymidine monophosphate (dTMP), is primarily synthesized through the methylation of deoxyuridine monophosphate (dUMP). This critical reaction is catalyzed by the enzyme thymidylate synthase. The de novo synthesis pathway builds the pyrimidine ring from simple molecules like bicarbonate and aspartate, eventually producing UMP, which is then converted to dUMP.

A less energy-intensive route is the salvage pathway , which recycles free thymine bases and nucleosides from DNA degradation. In this pathway, free thymine is converted to the nucleoside thymidine (B127349) by the enzyme thymidine phosphorylase. Subsequently, thymidine kinase phosphorylates thymidine to generate dTMP, which can then be further phosphorylated to dTTP for incorporation into new DNA strands.

References

Whitepaper: Thymine's Role in Prebiotic Chemistry and the Origins of Life

Abstract

The transition from an RNA-based genetic system to the modern DNA-protein world is a cornerstone of the origin of life theories. Central to this transition is the replacement of uracil (B121893) with thymine (B56734) as a canonical nucleobase. This technical guide provides an in-depth examination of thymine's role in this context, focusing on its prebiotic synthesis, comparative stability, and the evolutionary rationale for its incorporation into deoxyribonucleic acid (DNA). We synthesize findings from experimental studies and theoretical modeling to elucidate the challenges and potential pathways for thymine's emergence on the early Earth. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes Graphviz diagrams to visualize complex reaction pathways and logical workflows, offering a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development.

Introduction: The "Thymine Problem" in the RNA World Hypothesis

The RNA World hypothesis is a widely accepted theory for the origin of life, postulating that RNA served as both the primary genetic material and the main catalytic molecule before the advent of DNA and proteins[1][2][3]. In this scenario, DNA is a later evolutionary refinement, selected for its superior chemical stability as a long-term information storage molecule[1][2]. A key chemical distinction between RNA and DNA is the use of thymine (5-methyluracil) in DNA in place of uracil[3].

This substitution presents a significant challenge for prebiotic chemistry, often termed the "Thymine Problem." While plausible prebiotic syntheses for uracil are well-established, the formation of thymine under similar conditions is significantly more difficult[4][5]. Thymine's synthesis requires a methylation step, which adds a layer of chemical complexity and is less efficient than the pathways leading to uracil[4][5]. Furthermore, thymine has not been detected in meteorites, whereas uracil has, suggesting that the extraterrestrial delivery of thymine to the early Earth was unlikely[4][5][6]. This guide explores the proposed solutions to this problem, examining potential prebiotic synthesis routes for thymine and the profound evolutionary advantages that drove its selection for use in DNA.

Prebiotic Synthesis of Thymine

The abiotic synthesis of thymine is a critical requirement for the transition from an RNA to a DNA world. Research has focused primarily on the modification of pre-existing uracil, as the de novo synthesis of the thymine ring structure is considered less plausible.

Synthesis from Formamide (B127407) via Uracil Methylation

Formamide (HCONH₂) is a key precursor in many prebiotic synthesis models because its thermal decomposition produces a variety of simple compounds, including formic acid and, under certain conditions, formaldehyde[1][7]. Several studies have demonstrated that thymine can be synthesized from uracil in a formamide-based medium, particularly at elevated temperatures.

One proposed mechanism involves the hydroxymethylation of uracil by formaldehyde (B43269), followed by a reaction with formic acid[1][8][9]. While this reaction was initially observed in the presence of catalysts like TiO₂, more recent studies show it can proceed, albeit to a lesser extent, without catalysts[1][7][8][9]. The key is the disproportionation of formic acid (a hydrolysis product of formamide) which can generate the necessary formaldehyde[1][7].

dot

Caption: Pathway for thymine synthesis from uracil in a formamide medium.

Synthesis under Astrophysical Conditions

Another avenue for prebiotic synthesis is the irradiation of astrophysical ice analogs. Experiments involving the UV irradiation of ices containing pyrimidine (B1678525), water (H₂O), and a methyl source like methane (B114726) (CH₄) have been investigated[4]. Quantum chemical computations support these experimental findings, suggesting that while the oxidation of pyrimidine to form uracil is highly favorable, the subsequent methylation to form thymine is a limiting step[4][5]. The formation of thymine requires a higher UV photon dose, which can also lead to the photodestruction of the molecule, explaining its lower yield compared to uracil and cytosine under these conditions[4].

dot

Caption: Logical flow of thymine synthesis in simulated astrophysical ices.

Radical Chemistry Pathways

Theoretical studies using density functional theory (DFT) have explored free radical pathways for the synthesis of pyrimidine bases from formamide[10]. These models suggest that highly reactive radical species, potentially present in the early Earth's atmosphere under irradiation, could have been involved. These pathways are characterized by low energy barriers and are highly exergonic, making them thermodynamically favorable, especially under cold conditions[10].

Quantitative Data and Experimental Protocols

Data Presentation

The following tables summarize quantitative data from key experimental and theoretical studies on the prebiotic synthesis and stability of thymine.

Table 1: Thymine Synthesis from Uracil in Formamide Reaction Conditions: 2 mM Uracil, 2 mM Formic Acid, 2 mM Formaldehyde in Formamide at 160°C without catalyst.

| Incubation Time (hours) | Average Thymine Conc. (mM) | Average Uracil Conc. (mM) | Data Source |

| 0 | ~0.00 | ~2.00 | [8][9] |

| 12 | ~0.25 | ~1.75 | [8][9] |

| 24 | ~0.50 | ~1.50 | [8][9] |

| 36 | ~0.75 | ~1.25 | [8][9] |

| 48 | ~0.80 | ~1.20 | [8][9] |

Table 2: Theoretical Energetics of Prebiotic Synthesis Pathways

| Reaction Pathway Step | Method | Calculated Energy Barrier / Release | Data Source |

| Uracil to Thymine Conversion (Rate Determining) | B3LYP/6-31G* | Activation Energy: 16.7 kcal/mol | [1] |

| Formation of Thymine from Formamide (Overall) | DFT | Energy Release: -104 kcal/mol | [10] |

| Oxidation of Pyrimidine (in H₂O ice) | Quantum Chemical | Energy Release: -135 kcal/mol | [4] |

| Methylation of Uracil (in H₂O ice) | Quantum Chemical | Energy Release: -85 kcal/mol | [4] |

Table 3: Stability of Nucleobases (Half-life for Decomposition in Water)

| Nucleobase | Half-life at 100°C (years) | Half-life at 0°C (years) | Data Source |

| Adenine (A) | 1 | 600,000 | [11] |

| Guanine (G) | 1.2 | 1,300,000 | [11] |

| Cytosine (C) | 19 (days) | 17,000 | [11] |

| Uracil (U) | 12 | 380,000,000 | [11] |

| Thymine (T) | >30 | >2,000,000,000 | [11] |

Experimental Protocols

Protocol 1: Synthesis of Thymine from Uracil in Formamide Solution[8]

-

Sample Preparation: Prepare a stock solution containing equimolar amounts (e.g., 2 mM each) of uracil, formic acid, and formaldehyde dissolved in pure formamide.

-

Incubation: Dispense the solution into sealed glass vials to prevent evaporation.

-

Heating: Incubate the vials in a heating block or oven at a constant temperature of 160°C for specified time intervals (e.g., 0, 12, 24, 36, 48 hours).

-

Quenching and Analysis: After incubation, cool the samples rapidly to stop the reaction.

-

Detection: Analyze the concentration of thymine and uracil in the reaction mixture using capillary electrophoresis (CE) or a similar high-resolution separation and detection method. At least three independent measurements should be performed to calculate standard deviations.

dot

Caption: Experimental workflow for the formamide-based synthesis of thymine.

Evolutionary Advantages of Thymine in DNA

The eventual selection of thymine over uracil in DNA, despite its more complex prebiotic synthesis, was likely driven by powerful evolutionary pressures related to information fidelity and stability.

Enhanced Genetic Stability and Repair

A primary advantage of using thymine is in the repair of damage from cytosine deamination[12][13]. Cytosine can spontaneously deaminate to form uracil, a common type of DNA damage that occurs frequently in cells[13][14].

-

In a DNA-based system with thymine: If a C-G pair becomes a U-G pair via deamination, the cell's repair machinery can easily recognize the uracil as an error because uracil is not a native DNA base. An enzyme, uracil DNA glycosylase, specifically excises the uracil, allowing the original cytosine to be restored[13].

-

In a hypothetical DNA-based system with uracil: If a C-G pair deaminates to a U-G pair, the repair system would have no way of knowing whether the uracil was the result of a mutation or was part of the original sequence. This ambiguity would make faithful repair impossible, leading to a permanent G-C to A-T transition mutation upon replication.

The methylation of uracil to thymine provides a chemical "tag" that unambiguously distinguishes the correct base from the damaged one, thereby enabling high-fidelity genetic repair and long-term information storage[12].

dot

Caption: Comparison of repair pathways for cytosine deamination.

Increased Photochemical Stability

Thymine exhibits greater resistance to photochemical mutation compared to uracil[12][13][15]. UV radiation can induce the formation of pyrimidine dimers, which distort the DNA helix and disrupt replication. While both uracil and thymine can form these dimers, thymine dimers can be photoreversed more effectively[13]. Furthermore, uracil is susceptible to forming a stable photohydration product, a reaction that competes with dimer reversal[13]. The enhanced photostability of thymine would have been a significant advantage on the early Earth, which lacked a protective ozone layer and was subject to high levels of solar UV radiation.

Conclusion and Future Directions